The compound "N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate" represents a class of chemical entities that have been the focus of various pharmacological studies due to their potential therapeutic applications. The structural components of this compound, such as the piperazine ring and the benzamide moiety, have been associated with a range of biological activities, which have prompted researchers to explore their effects in different fields of medicine.
The research on N,N-dialkylated benzamidines, which share structural similarities with the compound , has demonstrated significant anticoagulant activity both in vitro and in vivo. These compounds, including those with a piperazine moiety, have been shown to effectively inhibit factor Xa. The presence of specific groups, such as the 5-chloroindole and 6-chlorobenzo[b]thiophene, has been found to be optimal for binding to the S1 pocket of factor Xa, suggesting that similar structural features in "N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide methanesulfonate" could confer anticoagulant properties1.
Another field where compounds with a piperazine and benzamide structure have shown promise is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and the basic quality of the nitrogen atom in the piperidine ring have been crucial for increased activity. One such compound demonstrated a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its potential as an antidementia agent2. This suggests that "N-(4-methyl-3-((4-(pyridin-3
N-Desmethyl imatinib mesylate is a metabolite of imatinib mesylate, which is classified as a protein-tyrosine kinase inhibitor. It is primarily utilized in the treatment of various cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors. The compound has been shown to retain some biological activity compared to its parent drug, imatinib mesylate, making it an important subject of study in pharmacokinetics and drug metabolism .
The synthesis of N-desmethyl imatinib mesylate typically involves the demethylation of imatinib mesylate. One common method includes:
The synthesis can be monitored through high-performance liquid chromatography to ensure purity and yield of the desired product.
N-Desmethyl imatinib mesylate has a chemical structure that can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets .
N-Desmethyl imatinib mesylate participates in several chemical reactions:
These reactions are crucial for understanding the pharmacokinetics and dynamics of N-desmethyl imatinib in biological systems.
The mechanism of action of N-desmethyl imatinib mesylate is largely analogous to that of its parent compound:
N-Desmethyl imatinib mesylate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations.
N-Desmethyl imatinib mesylate has several scientific applications:
Imatinib Mesylate revolutionized targeted cancer therapy upon its approval in 2001 for chronic myeloid leukemia (CML). As a tyrosine kinase inhibitor, it selectively targets the BCR-ABL fusion protein, which drives uncontrolled proliferation in CML. Imatinib Mesylate also inhibits other kinases, including platelet-derived growth factor receptor (PDGFR) and KIT, making it effective against gastrointestinal stromal tumors (GIST). Its mechanism involves competitive binding at the adenosine triphosphate (ATP) site, blocking tyrosine phosphorylation and inducing apoptosis in malignant cells [1] [7].
The drug exhibits favorable pharmacokinetic properties, including high oral bioavailability (>97%) and a half-life of ~20 hours. However, it undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, leading to significant interindividual variability in plasma exposure. This metabolic susceptibility underscores the importance of understanding its biotransformation pathways for optimizing clinical efficacy [1] [2].
Table 1: Key Pharmacokinetic Properties of Imatinib Mesylate and N-Desmethyl Imatinib Mesylate
Parameter | Imatinib Mesylate | N-Desmethyl Imatinib Mesylate |
---|---|---|
Molecular Weight | 589.7 g/mol (mesylate salt) | 575.68 g/mol (mesylate salt) |
Primary Metabolic Pathway | CYP3A4, CYP2C8 | Formed via CYP3A4/2C8 demethylation |
Relative Potency (vs. BCR-ABL) | Reference (IC₅₀: 222–383 nM) | Lower (IC₅₀: 1,558–2,229 nM) |
Plasma Elimination Half-life | ~20 hours | Similar or prolonged |
Protein Binding | ~95% | ~95–97% |
N-Desmethyl imatinib mesylate (NDMI), also termed CGP74588 or norimatinib, is the principal active metabolite of Imatinib Mesylate, accounting for 10–20% of total drug exposure in plasma. It forms through oxidative N-demethylation mediated predominantly by CYP3A4 and CYP2C8 isoenzymes. Though structurally analogous to the parent drug, NDMI exhibits reduced potency (approximately 3-fold lower) against BCR-ABL kinase. Despite this, it contributes significantly to overall pharmacological activity due to its extended half-life and accumulation during chronic therapy [4] [8] [9].
NDMI retains inhibitory activity against key kinases like PDGFR and KIT. Critically, it shares the same drug interaction risks as Imatinib Mesylate: it acts as a substrate for transporters (e.g., P-glycoprotein) and an inhibitor of CYP2C8, CYP2D6, and CYP3A4. This dual role amplifies the potential for drug-drug interactions (DDIs) when co-administered with perpetrators like rifampicin (CYP inducer) or ketoconazole (CYP inhibitor). Physiologically based pharmacokinetic (PBPK) models confirm that NDMI influences both victim and perpetrator DDI scenarios, necessitating integrated pharmacokinetic assessments [1] [2] [5].
Figure 1: Metabolic Pathway of Imatinib Mesylate to N-Desmethyl Imatinib Mesylate
Imatinib Mesylate (CYP3A4/CYP2C8-mediated N-demethylation) ↓ N-Desmethyl Imatinib Mesylate (NDMI) ↓ Further metabolism → Excretion (feces/urine)
Structurally, NDMI differs from Imatinib Mesylate solely by the absence of a methyl group (–CH₃) on the piperazine ring (molecular formula: C₂₉H₃₃N₇O₄S vs. C₃₀H₃₅N₇O₄S for Imatinib). This minor modification reduces steric bulk but significantly alters physicochemical properties:
Functionally, the N-demethylation reduces kinase inhibition potency but preserves target specificity. In vitro studies confirm NDMI inhibits BCR-ABL autophosphorylation (IC₅₀: 2,229 nM) and cellular proliferation (IC₅₀: 1,558 nM) in BCR-ABL-expressing models [8]. The structural conservation of key pharmacophores—the pyrimidinyl amine and benzamide moieties—enables NDMI to maintain binding interactions within the kinase ATP pocket, albeit with lower affinity [9] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: